7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with significant pharmacological potential. Its molecular formula is and it has a molecular weight of approximately 480.96 g/mol . This compound belongs to the class of purines, which are essential components of nucleic acids and play critical roles in various biological processes.
The compound is classified as a purine derivative due to its structural components that include a purine ring system. It also features a piperazine moiety, which is commonly found in many pharmaceutical agents due to its ability to interact with various biological targets.
The synthesis of 7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are crucial for replicating the synthesis but are often proprietary or not fully disclosed in available literature .
The molecular structure of this compound features:
This complex arrangement contributes to its potential biological activity.
The structural data can be represented in various formats such as SMILES or InChI for computational modeling:
CC1=NC2=C(N1C(=O)N(C)C(=O)N2C)C(=CN=C2C=CC=C(C=C2)Cl)C(C)NCCN(CC)C(C)=O
InChI=1S/C24H25ClN6O/c1-15(2)27-24(30)28(26-15)22(29)21(25-3)19(23(31)32)17-11-12-18(33-4)14(17)5/h11-12,18H,5-10,13-14H2,1-4H3,(H,30,31)(H,26,27)(H,28,29)/t18-/m0/s1
The compound can undergo several chemical reactions typical for purines and piperazines:
These reactions are important for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for 7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is not fully elucidated but likely involves interactions with biological targets such as receptors or enzymes relevant to its therapeutic effects.
Data from similar compounds suggest that it may act by modulating neurotransmitter systems or inhibiting specific enzymes involved in metabolic pathways.
The physical properties include:
Chemical properties include stability under various conditions (e.g., light sensitivity), reactivity with common reagents (acids/bases), and potential degradation pathways.
Relevant analyses such as NMR spectroscopy and mass spectrometry provide insight into its purity and structural integrity .
7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione has potential applications in:
Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry and drug development.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0